4-(Phenoxymethyl)piperidine hydrochloride

Description

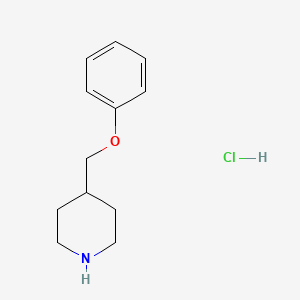

4-(Phenoxymethyl)piperidine hydrochloride (CAS: 63608-13-9) is a piperidine derivative with a phenoxymethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₈ClNO, and it has a molecular weight of 227.73 g/mol . Structurally, the compound consists of a piperidine core attached to a phenoxymethyl group (–CH₂–O–C₆H₅), which confers unique physicochemical properties. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Key properties include:

- Storage: Requires an inert atmosphere at room temperature.

- Hazards: Classified with GHS warnings for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- Applications: Primarily used in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents or receptor ligands due to the piperidine scaffold’s bioactivity .

Properties

IUPAC Name |

4-(phenoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWXZPTHSCQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979820 | |

| Record name | 4-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63608-13-9 | |

| Record name | Piperidine, 4-(phenoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63608-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenoxymethyl)piperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063608139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenoxymethyl)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps in Piperidine Synthesis

- Acylation : This step involves the introduction of an acyl group to the piperidine ring, often using acyl chlorides or anhydrides.

- Sulfonation : This involves the introduction of a sulfonyl group, typically using sulfonyl chlorides.

- Substitution : This step involves replacing a leaving group with another functional group, often facilitated by nucleophilic substitution reactions.

Analysis and Characterization

Characterization of piperidine derivatives typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate was characterized using MS and 1H NMR.

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Studies

4-(Phenoxymethyl)piperidine hydrochloride has been investigated for its interactions with various neurotransmitter systems. Notably, it shows potential effects on dopamine and serotonin pathways, which are critical in mood regulation and neurological disorders. Preliminary studies suggest that it may possess neuroprotective properties, indicating its potential in treating conditions such as depression and schizophrenia .

Drug Metabolism

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism. By modulating these enzymes, this compound can influence the pharmacokinetics of other drugs, potentially enhancing their efficacy or altering their safety profiles .

Anticancer Research

There is emerging evidence supporting the anticancer properties of piperidine derivatives, including this compound. Studies have shown that compounds within this class can regulate crucial signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt pathways . This suggests that the compound could be further explored for its therapeutic potential against various cancers.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of piperidine derivatives, this compound was shown to significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. The compound's ability to modulate neurotransmitter levels was highlighted as a mechanism for its protective effects against neurodegeneration.

Case Study 2: Drug Interaction Studies

A detailed investigation into the interaction of this compound with cytochrome P450 enzymes revealed that it could inhibit the metabolism of certain antipsychotic medications. This finding suggests that co-administration might require dosage adjustments to avoid adverse effects due to altered metabolic rates .

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

- Molecular Formula: C₁₁H₁₃ClF₃NO

- Molecular Weight : 279.68 g/mol

- Key Feature: A trifluoromethyl (–CF₃) group at the 3-position of the phenoxy ring.

- Impact : The electron-withdrawing –CF₃ group enhances metabolic stability and lipophilicity, making it suitable for drug candidates targeting enzymes or receptors sensitive to halogen interactions .

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride

- Molecular Formula: C₁₄H₂₁Cl₂NO

- Molecular Weight : 290.23 g/mol

- Key Feature: Chlorine and ethyl substituents at the 4- and 3-positions of the phenoxy ring.

4-(3-Fluorophenoxy)piperidine Hydrochloride

- Molecular Formula: C₁₁H₁₄ClFNO

- Molecular Weight : 195.23 g/mol

- Key Feature: A fluorine atom at the 3-position of the phenoxy ring.

- Impact : Fluorine’s small size and electronegativity improve membrane permeability and pharmacokinetic properties, commonly utilized in CNS drugs .

Functional Group Modifications

1-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)butylpiperidine Hydrochloride (3p)

4-(4-Nitrophenyl)piperidine Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.70 g/mol

- Key Feature: A nitro (–NO₂) group at the 4-position of the phenyl ring.

- Impact: The nitro group serves as a strong electron-withdrawing moiety, useful in prodrugs or as a synthetic intermediate for further reduction to amino derivatives .

4-(4-Methylbenzoyl)piperidine Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO

- Molecular Weight : 239.74 g/mol

- Key Feature: A benzoyl (–CO–C₆H₄–CH₃) group replaces the phenoxymethyl moiety.

- Impact : The ketone functionality increases polarity and may influence receptor binding through dipole interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard Profile Comparison

Biological Activity

4-(Phenoxymethyl)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

- Molecular Formula : C12H18ClNO

- Molecular Weight : 229.73 g/mol

- InChI Key : XRWWXZPTHSCQPJ-UHFFFAOYSA-N

The compound features a six-membered piperidine ring substituted with a phenoxymethyl group, contributing to its unique biological activity.

Inhibition of Cell Migration and Cycle Arrest

Research indicates that this compound exhibits significant effects on cancer cell behavior. It has been shown to inhibit cell migration and induce cell cycle arrest, which are critical factors in cancer progression and metastasis .

Interaction with Signaling Pathways

The compound interacts with various biochemical pathways essential for cellular function:

- Cytochrome P450 Interaction : It modulates the activity of cytochrome P450 enzymes, influencing drug metabolism and the bioavailability of other therapeutic agents .

- Regulation of Apoptosis : By affecting signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, it promotes apoptosis in cancer cells, particularly in breast cancer models .

Anticancer Potential

This compound has shown promise in preclinical studies for its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through intrinsic pathways involving caspases .

- Animal Models : Dosage studies in animal models reveal that lower doses enhance metabolic activity while higher doses may lead to toxicity, indicating a dose-dependent response .

Analgesic Effects

Structural modifications related to piperidine derivatives have been linked to enhanced analgesic activity, suggesting potential applications in pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, including this compound:

- Antiviral Activity : Compounds related to piperidine structures have demonstrated antiviral properties against HIV-1, indicating a broader therapeutic potential beyond oncology .

- Cancer Therapy Research : A study focused on the effects of piperidine derivatives on leukemia cells showed significant growth inhibition, establishing a foundation for further development in cancer therapeutics .

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 229.73 g/mol |

| Mechanism of Action | Inhibits cell migration; induces apoptosis |

| Pharmacological Activities | Anticancer; analgesic; antiviral |

| Key Studies | Inhibition of K562 leukemia cells; HIV-1 inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Phenoxymethyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer : A typical synthesis involves nucleophilic substitution, where piperidine reacts with a phenoxymethyl halide (e.g., chloromethyl phenyl ether) under alkaline conditions (e.g., using triethylamine as a base). The reaction is often conducted in anhydrous solvents like dichloromethane or acetonitrile. Post-reaction, the product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluted with methanol/dichloromethane). For analogs, sulfonyl or benzoyl derivatives of piperidine are synthesized similarly, as seen in sulfonation and benzoylation reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying peaks for the piperidine ring (δ 1.5–3.5 ppm), phenoxymethyl group (δ 4.2–4.5 ppm for CH), and aromatic protons (δ 6.8–7.3 ppm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm. System suitability tests (e.g., USP standards) ensure resolution from related compounds .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion [M+H] at m/z corresponding to CHNO·Cl (exact mass calculated: ~229.7 g/mol) .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability data for similar piperidine hydrochlorides (e.g., meperidine) indicate a shelf life of ≥5 years under these conditions. Monitor for hygroscopicity, as moisture may hydrolyze the phenoxymethyl group .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Control Reaction Temperature : Excess heat may lead to oxidation of the phenoxy group (forming quinones) or ring-opening of piperidine. Maintain temperatures below 60°C during synthesis.

- Use Protecting Groups : Temporarily protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) to avoid unwanted alkylation at alternative positions. Deprotect with HCl post-reaction.

- Monitor Reaction Progress : Thin-layer chromatography (TLC) with iodine staining or UV visualization identifies intermediates and byproducts early .

Q. What strategies resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer :

- Optimize Mobile Phase : Adjust the pH (e.g., 0.1% trifluoroacetic acid) or use gradient elution (e.g., 10–90% acetonitrile in water) to improve peak separation.

- Column Selection : Employ chiral columns (e.g., Chiralpak AD-H) if enantiomeric impurities are suspected. For polar impurities, HILIC (hydrophilic interaction chromatography) columns enhance retention .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for opioid or σ-receptor affinity using radiolabeled ligands (e.g., H-naloxone for opioid receptors). Compare to known analogs like meperidine (Ki values ~1–10 nM for µ-opioid receptors) .

- Cellular Toxicity : Use MTT assays in HEK293 or SH-SY5Y cells to determine IC values. Piperidine derivatives may exhibit cytotoxicity at concentrations >100 µM .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Experimental Validation : Measure logP via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aqueous solubility under physiological pH (1.2–7.4). For discrepancies, consider polymorphism or salt form variations (e.g., hydrochloride vs. free base) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.